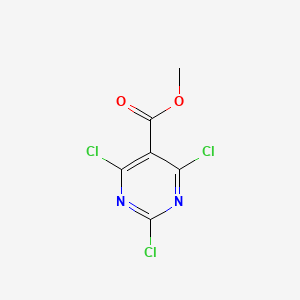

Methyl 2,4,6-trichloropyrimidine-5-carboxylate

Description

Methyl 2,4,6-trichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C6H3Cl3N2O2 and a molecular weight of 241.46 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name |

methyl 2,4,6-trichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O2/c1-13-5(12)2-3(7)10-6(9)11-4(2)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYFJQHMJIBLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10532968 | |

| Record name | Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87846-94-4 | |

| Record name | Methyl 2,4,6-trichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyrimidine Core

The starting material is usually a pyrimidine derivative such as 2,4,6-trichloropyrimidine or barbituric acid, which undergoes chlorination to introduce chlorine atoms at the 2,4,6 positions.

Method Using Barbituric Acid and Phosphorus Oxychloride (POCl3):

Barbituric acid reacts with phosphorus oxychloride in the presence of a catalyst or tertiary amine (e.g., dimethylaniline) to form 2,4,6-trichloropyrimidine. This reaction is conducted at elevated temperatures (~110°C) and involves distillation to separate the product from excess reagents. Yields reported range from 80% to 95% based on barbituric acid.Improved Industrial Process:

A two-step chlorination process involves first reacting barbituric acid with POCl3, followed by treatment with phosphorus pentachloride (PCl5) or a mixture of phosphorus trichloride (PCl3) and chlorine. This method avoids aqueous workup, reducing wastewater and improving purity. The product is isolated by distillation, yielding high purity 2,4,6-trichloropyrimidine free from chlorination at the 5-position.

Introduction of the Methyl Carboxylate Group

Reaction with Methyl Chloroformate:

2,4,6-trichloropyrimidine reacts with methyl chloroformate under controlled conditions, typically in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. This step introduces the methyl carboxylate group at the 5-position, yielding this compound.Reaction Conditions:

The reaction is generally carried out in an inert solvent with temperature control to optimize yield and minimize side reactions. Purification is achieved by recrystallization or chromatographic methods to obtain a high-purity product suitable for further synthetic applications.

Summary Table of Preparation Methods

Research Findings and Process Advantages

High Purity and Yield:

The two-step chlorination process with POCl3 followed by PCl5 or PCl3/chlorine allows for high yields (up to 95%) and purity, with minimal formation of undesired chlorinated by-products such as 2,4,5,6-tetrachloropyrimidine.Environmental and Industrial Benefits:

Avoiding aqueous workup reduces wastewater generation and simplifies product isolation by distillation, making the process more suitable for industrial scale-up.Versatility of the Intermediate:

this compound is a versatile intermediate for nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives with biological activities.

Additional Synthetic Routes and Related Intermediates

Alternative Starting Materials:

Some synthetic routes start from 2,4,6-dichloro-5-bromo or iodo pyrimidines, which are converted to the target compound via organometallic reagents (Grignard or butyl lithium) followed by formylation and chlorination steps. However, these methods often require low temperatures (-78°C) and have lower yields.Oxidation and Functional Group Transformations: Oxidation of hydroxymethyluracil derivatives to formylated pyrimidines followed by chlorination can also lead to intermediates related to this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2,4,6-trichloropyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pyrimidine derivatives. These derivatives are often explored for their biological activities and therapeutic potentials. Here are some notable synthesis applications:

- Intermediate for Pyrimidine Derivatives : It is used to synthesize other pyrimidine-based compounds which exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties .

- Synthesis of Novel Compounds : Research has demonstrated that modifications to the methyl 2,4,6-trichloropyrimidine structure can lead to the development of novel compounds with enhanced pharmacological effects. For instance, derivatives have been synthesized that show promise as anti-inflammatory agents .

The biological significance of this compound arises from its derivatives which have been studied for various therapeutic effects:

- Anti-inflammatory Properties : Some derivatives of methyl 2,4,6-trichloropyrimidine have been shown to inhibit COX-2 activity effectively. For example, certain synthesized compounds demonstrated IC50 values comparable to known anti-inflammatory drugs like celecoxib .

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties. Studies involving structural modifications have led to compounds that show activity against viruses such as HIV .

- Potential in Cancer Therapy : The ability of pyrimidine derivatives to modulate biological pathways related to cancer progression has been a focus of research. For instance, compounds derived from methyl 2,4,6-trichloropyrimidine have been evaluated for their effects on cancer cell lines .

Case Study 1: Synthesis of Anti-inflammatory Pyrimidines

A study focused on synthesizing pyrano[2,3-d]pyrimidine derivatives using a one-pot condensation method revealed significant anti-inflammatory activity. The synthesized compounds were assessed for their COX-2 inhibition capabilities and showed promising results with low IC50 values .

Case Study 2: Antiviral Activity Assessment

In another study, derivatives synthesized from methyl 2,4,6-trichloropyrimidine were tested for their antiviral efficacy against HIV. The structure-activity relationships (SAR) highlighted how specific substitutions could enhance antiviral potency and selectivity against viral targets .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing various pyrimidine derivatives | Pyrano[2,3-d]pyrimidines |

| Anti-inflammatory | Compounds exhibiting COX-2 inhibition | Celecoxib analogs |

| Antiviral | Derivatives showing activity against HIV | Modified pyrimidines |

| Cancer Therapy | Compounds affecting cancer cell proliferation | Targeted pyrimidine derivatives |

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s effects are mediated through various pathways, including the inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with two chlorine atoms instead of three.

Methyl 2-chloropyrimidine-4-carboxylate: Contains only one chlorine atom and differs in the position of the carboxylate group.

Uniqueness

Methyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to its three chlorine atoms, which confer distinct chemical properties and reactivity compared to its less chlorinated counterparts. This makes it particularly useful in specific synthetic applications where multiple substitution reactions are required .

Biological Activity

Methyl 2,4,6-trichloropyrimidine-5-carboxylate (MTCP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of MTCP, supported by data tables and case studies.

Chemical Structure and Properties

MTCP is characterized by its trichlorinated pyrimidine core, which contributes to its biological activity. The molecular formula is C6H3Cl3N2O2, and it possesses unique physicochemical properties that influence its interaction with biological targets.

Biological Activity Overview

MTCP exhibits a range of biological activities, including:

- Antiviral Activity : Recent studies have highlighted MTCP's efficacy against various viral strains. For instance, it demonstrated potent antiviral effects against the influenza virus in vivo, significantly reducing viral load in infected mice models .

- Antitumor Effects : MTCP has been implicated in the inhibition of cancer cell proliferation. In particular, it showed selective cytotoxicity towards triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) while sparing normal cells (MCF10A), indicating a promising therapeutic window .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory potential. It effectively inhibited cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms underlying the biological activities of MTCP are multifaceted:

- Inhibition of Viral Replication : MTCP's antiviral effects are attributed to its ability to interfere with viral replication processes. In studies involving the influenza virus, MTCP reduced viral titers significantly .

- Induction of Apoptosis in Cancer Cells : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

- COX-2 Inhibition : MTCP's anti-inflammatory effects are mediated through the inhibition of COX-2 enzyme activity, leading to decreased production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antiviral | Influenza A virus | Not specified | |

| Antitumor | MDA-MB-231 (TNBC) | 0.126 μM | |

| Anti-inflammatory | COX-2 | 0.04 μmol |

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy of MTCP against influenza A virus strains, it was found that administration led to more than a 2-log reduction in viral load in mouse lungs. This was accompanied by improved survival rates in treated mice compared to controls, suggesting a robust antiviral mechanism at play .

Case Study: Antitumor Activity

Another investigation focused on the antitumor effects of MTCP on TNBC cells revealed that treatment resulted in significant inhibition of cell proliferation and induction of apoptosis. Notably, MTCP exhibited a selectivity index that favored cancer cells over normal cells by nearly 20-fold, highlighting its potential as a targeted cancer therapy .

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4,6-trichloropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves formylation or carboxylation of a trichloropyrimidine precursor. For example, substituting a halogen atom (e.g., bromine) in 2,4,6-trichloro-5-bromopyrimidine with a methyl carboxylate group using Grignard reagents or palladium-catalyzed cross-coupling reactions. Key factors include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Catalysts : Use of transition metals (e.g., Pd) improves regioselectivity . Yield optimization requires monitoring via HPLC or TLC to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substitution patterns on the pyrimidine ring. The ester carbonyl (δ ~165–170 ppm) and aromatic protons (δ ~8.5–9.0 ppm) are diagnostic .

- IR : Stretching vibrations for C=O (1720–1740 cm) and C-Cl (550–750 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 265.93) .

Q. How does the reactivity of this compound compare to dichloro or monochloro analogs?

The three chlorine atoms create distinct electronic environments:

- Position 2 : Most reactive due to steric accessibility; susceptible to nucleophilic substitution with amines or thiols .

- Position 4 and 6 : Require harsher conditions (e.g., NaH in DMF at 100°C) for substitution . Selectivity can be tuned using protective groups or sequential reactions .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for:

- Enzyme inhibitors : Modifications at the 2-, 4-, or 6-positions yield derivatives targeting kinases or proteases (e.g., IC values <1 μM in kinase assays) .

- Antimicrobial agents : Chlorinated pyrimidines exhibit broad-spectrum activity against Gram-negative bacteria .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed experimentally?

- Computational modeling : Density Functional Theory (DFT) predicts reactivity trends (e.g., nucleophilic attack at C2 vs. C4) .

- Kinetic studies : Varying reaction times and temperatures to isolate intermediates (e.g., 2-amino vs. 4-amino derivatives) .

- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc groups) to direct substitutions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Dose-response assays : Validate potency across multiple cell lines to rule out off-target effects .

- Structural analogs : Synthesize and test derivatives with incremental modifications to establish SAR trends .

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in assays) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles or enzyme inhibition?

- Isotopic labeling : O or C tracing to track ester hydrolysis or carboxylate participation in binding .

- X-ray crystallography : Resolve binding modes in enzyme-inhibitor complexes (e.g., hydrogen bonding with active-site residues) .

- Kinetic isotope effects : Probe rate-determining steps in substitution reactions .

Q. What computational tools are recommended for designing derivatives with enhanced bioactivity?

- Molecular docking : Screen virtual libraries against target proteins (e.g., SARS-CoV-2 main protease) .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .

- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data .

Q. How should researchers handle toxicity and stability concerns during experiments?

- Safety protocols : Use fume hoods and PPE for chlorinated intermediates; refer to SDS for disposal guidelines .

- Stability testing : Monitor degradation under light, heat, or humidity via accelerated stability studies .

- Alternative solvents : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

Q. What interdisciplinary approaches integrate this compound into materials science or biotechnology?

- Coordination chemistry : Ligand design for metal-organic frameworks (MOFs) using pyrimidine carboxylates .

- Biopolymer conjugation : Covalent attachment to peptides or oligonucleotides for targeted drug delivery .

- Photodynamic therapy : Derivatization with photosensitizers (e.g., porphyrins) for anticancer applications .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Substitution Reactions

| Position | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| C2 | Benzylamine | DMF | 60°C | 85 | |

| C4 | Sodium methoxide | MeOH | Reflux | 72 | |

| C6 | Thiophenol | THF | 25°C | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.